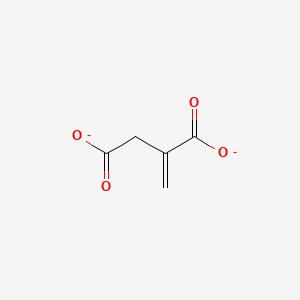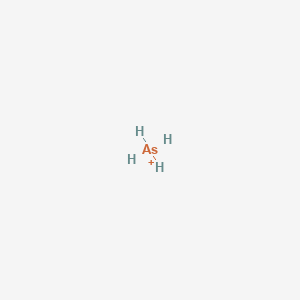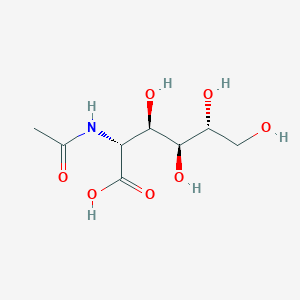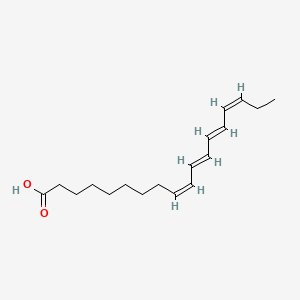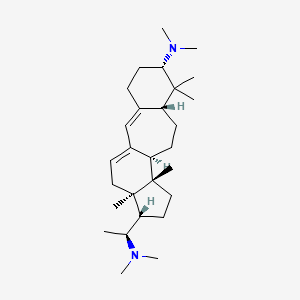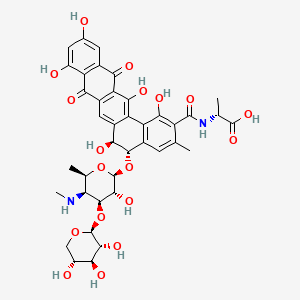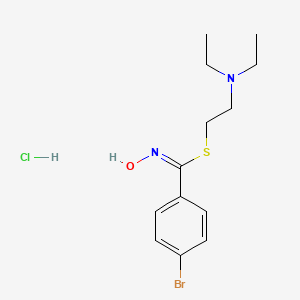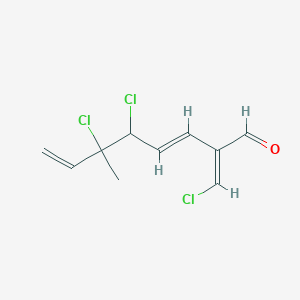
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cartilagineal is an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Marine Algae Derived Compounds
Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).
Chemical Synthesis and Rearrangements
Halogenated compounds similar to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).
Atmospheric Chemistry of Marine Algal Compounds
The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).
Eigenschaften
Produktname |
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
|---|---|
Molekularformel |
C10H11Cl3O |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
InChI |
InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+ |
InChI-Schlüssel |
VUMGFDOJOXNAHX-DVBIZMGNSA-N |
Isomerische SMILES |
CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl |
Kanonische SMILES |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



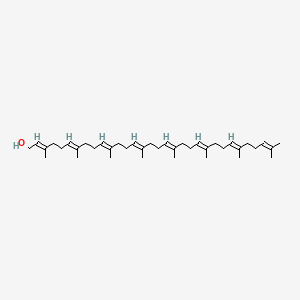
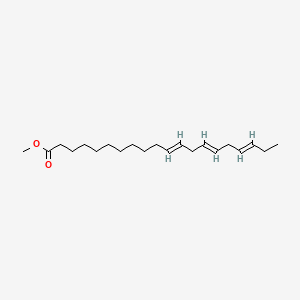
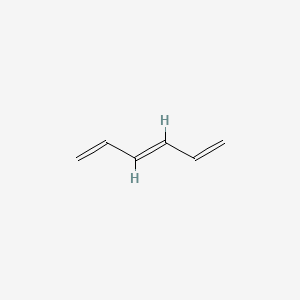
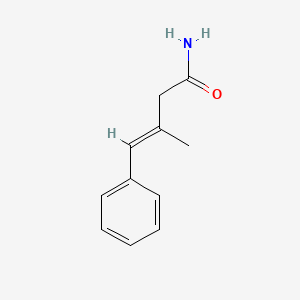
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
